molecular formula C28H29N3O4S3 B2485040 ethyl 2-(2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 500112-47-0

ethyl 2-(2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2485040
CAS No.: 500112-47-0
M. Wt: 567.74
InChI Key: SXFZUBDPHFSQLL-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C28H29N3O4S3 and its molecular weight is 567.74. The purity is usually 95%.
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Scientific Research Applications

One-Step Synthesis and Anti-Allergy Activity : Ethyl 2-benzoylthioureidothiophen-3-carboxylates, upon treatment with concentrated acids, undergo cyclization to produce 2-aminothieno[2,3-d][1,3]thiazin-4-ones, some of which show weak anti-allergy activity comparable to theophylline. This synthesis process highlights the potential for developing new anti-allergy compounds based on the thieno[2,3-d]pyrimidin framework (Leistner et al., 1988).

Polyfunctional Fused Heterocyclic Compounds : The interaction of 2-dimethylaminomethylene-1,3-indendione with 6-amino-2-thioxopyrimidin-4(3H)-one in acetic acid forms 2-thioxo-1,3-dihydroindeno[3,2-d]pyrimidino[4,5-b]pyridine-4,9-dione. This compound's reaction with hydrazonoyl chlorides leads to diverse products, showcasing the versatility of thieno[2,3-d]pyrimidin derivatives in synthesizing complex heterocyclic compounds (Hassaneen et al., 2003).

Anticancer Activity : Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate serves as a precursor for synthesizing heterocycles with pyrimidine and thiazole moieties. These compounds, upon evaluation, showed potent anticancer activity against the colon HCT-116 human cancer cell line, highlighting their potential in cancer therapy research (Abdel-Motaal et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It’s possible that this compound could have biological activity, given its structural complexity and the presence of several heterocyclic rings, which are common features in many biologically active compounds .

Properties

IUPAC Name

ethyl 2-[[2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4S3/c1-4-35-27(34)23-19-13-9-6-10-14-20(19)38-25(23)29-21(32)15-36-28-30-24-22(16(2)17(3)37-24)26(33)31(28)18-11-7-5-8-12-18/h5,7-8,11-12H,4,6,9-10,13-15H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFZUBDPHFSQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC4=C(C(=C(S4)C)C)C(=O)N3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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